2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2640823-04-5
VCID: VC11844800
InChI: InChI=1S/C18H24N4O/c1-15-7-9-19-18(20-15)22-13-11-21(12-14-22)10-8-16-3-5-17(23-2)6-4-16/h3-7,9H,8,10-14H2,1-2H3
SMILES: CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine

CAS No.: 2640823-04-5

Cat. No.: VC11844800

Molecular Formula: C18H24N4O

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine - 2640823-04-5

Specification

CAS No. 2640823-04-5
Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
IUPAC Name 2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-methylpyrimidine
Standard InChI InChI=1S/C18H24N4O/c1-15-7-9-19-18(20-15)22-13-11-21(12-14-22)10-8-16-3-5-17(23-2)6-4-16/h3-7,9H,8,10-14H2,1-2H3
Standard InChI Key WVWPZBNODMMDRK-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC
Canonical SMILES CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC

Introduction

The compound 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic organic molecule that features a pyrimidine core substituted with a piperazine moiety and a methoxyphenylethyl side chain. Compounds of this nature are often studied for their pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery.

Key Structural Features:

  • Pyrimidine Core: Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. They are fundamental scaffolds in many biologically active compounds.

  • Piperazine Substitution: Piperazine is a versatile moiety frequently used in drug design due to its ability to modulate solubility, bioavailability, and receptor binding.

  • Methoxyphenylethyl Group: The presence of a 4-methoxyphenyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Potential Applications

Compounds with similar structures are often investigated for their roles in:

  • CNS Disorders: Piperazine derivatives are commonly explored as therapeutic agents for anxiety, depression, and schizophrenia.

  • Antimicrobial Activity: Substituted pyrimidines have shown promise as antibacterial, antifungal, and antiviral agents.

  • Receptor Modulation: The combination of pyrimidine and piperazine groups often targets G-protein-coupled receptors (GPCRs) or ion channels.

Synthesis

While specific synthetic pathways for this compound are not detailed in the results, a general approach involves:

  • Formation of the Pyrimidine Core: Cyclization reactions using appropriate precursors such as amidines or urea derivatives.

  • Substitution with Piperazine: Nucleophilic substitution reactions to attach the piperazine group at the 2-position.

  • Attachment of Methoxyphenylethyl Side Chain: Alkylation or reductive amination methods to introduce the side chain.

Example Reaction Scheme:

StepReactants/ConditionsProduct
1Pyrimidine precursor + piperazineIntermediate 1
2Intermediate 1 + 4-methoxyphenylethyl bromide (alkylation)Final Compound

Biological Activity

Although no specific data is available for this compound, related molecules suggest potential activities:

  • Binding Affinity: Likely interacts with serotonin or dopamine receptors due to the piperazine group.

  • Enzyme Inhibition: Pyrimidines are known inhibitors of kinases and other enzymes.

  • ADMET Properties: The methoxy group may enhance membrane permeability, while the piperazine moiety improves solubility.

Analytical Characterization

To confirm the structure and purity:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR to identify chemical shifts corresponding to aromatic, aliphatic, and heterocyclic protons.

  • Mass Spectrometry (MS): Molecular ion peak to verify molecular weight.

  • Infrared Spectroscopy (IR): Functional group identification (e.g., C=N from pyrimidine, C-O from methoxy).

  • Elemental Analysis: Empirical formula confirmation.

Data Table

PropertyValue/Description
Molecular FormulaC16H22N4OC_{16}H_{22}N_4O
Molecular WeightApprox. 286 g/mol
SolubilityLikely soluble in polar organic solvents
LogP (Lipophilicity)Estimated moderate lipophilicity
Potential TargetsGPCRs, ion channels, kinases
Synthetic FeasibilityModerate

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